molecular formula C26H28O14 B1680920 Schaftoside CAS No. 51938-32-0

Schaftoside

Cat. No. B1680920
CAS RN: 51938-32-0
M. Wt: 564.5 g/mol
InChI Key: MMDUKUSNQNWVET-XIBNRLAGSA-N
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Description

Schaftoside is a flavonoid compound found in various Chinese herbal medicines such as Eleusine indica . It has been shown to inhibit the expression of TLR4 and Myd88, decrease Drp1 expression and phosphorylation, and reduce mitochondrial fission .


Synthesis Analysis

The biosynthesis of Schaftoside in plants is sequentially catalyzed by two C-glycosyltransferases (CGTs), i.e., CGTa for C-glucosylation of the 2-hydroxyflavanone aglycone and CGTb for C-arabinosylation of the mono-C-glucoside . A total of 14 CGTa and CGTb enzymes were cloned and characterized from seven dicot and monocot plants . A short and scalable approach toward the total synthesis of schaftoside has been developed from readily available (±)-naringenin .


Molecular Structure Analysis

Schaftoside has a molecular formula of C26H28O14 and an average mass of 564.492 Da . The molecular structure of Schaftoside involves a complex arrangement of hydroxy groups, making it a bioactive natural product .


Chemical Reactions Analysis

The biosynthesis of Schaftoside involves a two-step di-C-glycosylation pathway. This process is general for the biosynthesis of (iso)schaftosides in higher plants . The pathway involves the sequential catalysis by two C-glycosyltransferases (CGTs), CGTa for C-glucosylation of the 2-hydroxyflavanone aglycone and CGTb for C-arabinosylation of the mono-C-glucoside .


Physical And Chemical Properties Analysis

Schaftoside has a density of 1.766 g/cm3, a melting point of 228℃, and a boiling point of 935.0±65.0 °C . It has a molar refractivity of 131.3±0.3 cm3, a polar surface area of 247 Å2, and a molar volume of 319.5±3.0 cm3 .

Scientific Research Applications

Structural Identification and Synthesis

Schaftoside, characterized as an apigenin-di-C-glycoside, has been identified through oxidative degradation and spectroscopic investigations. Its structural elucidation laid the foundation for understanding its various biological activities (Chopin, Bouillant, Wagner, & Galle, 1974). Further advancements in synthesis techniques have enabled the scalable production of schaftoside, enhancing its availability for various applications (Shang, Zhao, Nie, Liu, & Du, 2021).

Medical and Pharmacological Applications

  • Prevention of Cholesterol Gallstone Disease : Schaftoside has demonstrated efficacy in preventing cholesterol gallstone formation in a lithogenic diet-induced C57BL/6 mouse model, suggesting its potential therapeutic application for cholelithiasis (Liu et al., 2017).
  • Anti-kidney Stone Efficacies : Research has shown schaftoside's effectiveness against calcium oxalate kidney stones, with comparative metabolism studies highlighting its potential benefits in treating kidney stone conditions (Liu et al., 2020).
  • Neuroprotection : Studies have identified schaftoside's role in ameliorating conditions such as oxygen-glucose deprivation-induced inflammation in microglia cells and cerebral ischemia-reperfusion injury, showcasing its neuroprotective properties (Zhou et al., 2019); (Zhang, Wu, & Chen, 2022).

Agricultural Applications

  • Plant Defense : The biosynthesis pathway of schaftoside in higher plants, including its role in plant defense mechanisms, has been elucidated, shedding light on its significance in agricultural practices (Wang et al., 2020).
  • Nematicidal Properties : Schaftoside exhibits nematicidal activity against the root-knot nematode (Meloidogyne incognita), providing a natural solution for managing nematode infestations in crops (Du et al., 2011).

Nutritional and Food Science Applications

  • Inhibition of Bitter Compound Formation : In the context of food science, schaftoside has been identified as a natural inhibitor of bitter compound generation in whole wheat bread, potentially improving the flavor profile and consumer acceptance of wheat products (Cong, Schwartz, & Peterson, 2021).

Safety And Hazards

Schaftoside is considered toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Schaftoside has demonstrated potency against LPS-induced lung inflammation in mice . Its anti-inflammatory, anti-tumorigenic, and antiviral properties suggest promising future directions for this compound . Further studies are encouraged to develop new therapeutic strategies for better use of this herb to combat inflammatory diseases .

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)15-19(33)14-10(29)5-12(8-1-3-9(28)4-2-8)39-24(14)16(20(15)34)25-22(36)17(31)11(30)7-38-25/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDUKUSNQNWVET-VYUBKLCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318298
Record name Schaftoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Schaftoside

CAS RN

51938-32-0
Record name Schaftoside
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Schaftoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-α-L-Arabinopyranosyl-6-β-D-glucopyranosyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
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